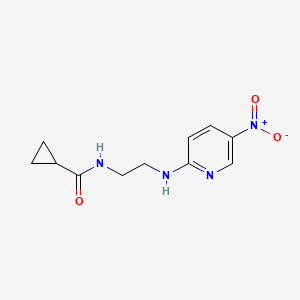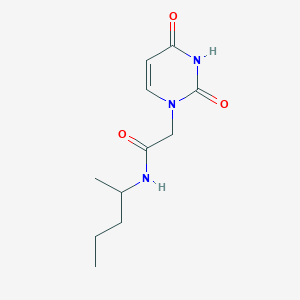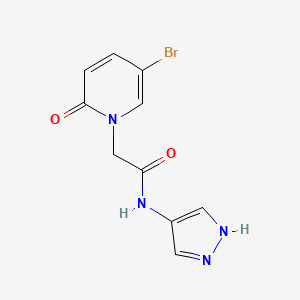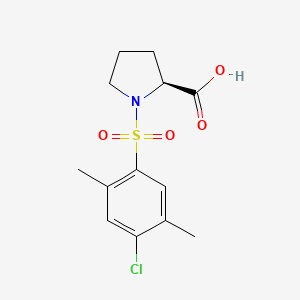
(3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one is a complex organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have significant importance in medicinal chemistry due to their biological activities. This compound, with its unique stereochemistry and functional groups, is of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one typically involves multiple steps, including the formation of the azetidinone ring and the introduction of the fluorophenyl and hydroxypropyl groups. Common synthetic routes may include:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving β-lactam intermediates.
Introduction of Functional Groups: The fluorophenyl and hydroxypropyl groups can be introduced through nucleophilic substitution and reduction reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the azetidinone ring or the phenyl groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Azetidinones are known for their antibacterial and anti-inflammatory properties, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of (3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one would depend on its specific biological target. Generally, azetidinones exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorophenyl group may enhance binding affinity to certain targets, while the hydroxypropyl group could influence the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillin: A well-known β-lactam antibiotic with a similar azetidinone ring structure.
Cefalexin: Another β-lactam antibiotic with a broader spectrum of activity.
Carbapenems: A class of β-lactam antibiotics known for their resistance to β-lactamase enzymes.
Uniqueness
What sets (3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one apart is its specific stereochemistry and the presence of the fluorophenyl and hydroxypropyl groups. These features may confer unique biological activities and chemical reactivity compared to other azetidinones.
Eigenschaften
Molekularformel |
C24H22FNO2 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-1,4-diphenylazetidin-2-one |
InChI |
InChI=1S/C24H22FNO2/c25-19-13-11-17(12-14-19)22(27)16-15-21-23(18-7-3-1-4-8-18)26(24(21)28)20-9-5-2-6-10-20/h1-14,21-23,27H,15-16H2/t21-,22+,23-/m1/s1 |
InChI-Schlüssel |
MGLJQYMFBDTFTE-XPWALMASSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=CC=C3)CC[C@@H](C4=CC=C(C=C4)F)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)CCC(C4=CC=C(C=C4)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)

![3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14907330.png)








